Naphthol AS-BI phosphate

Leukocyte Cytochemistry Acid Phosphatase Isoenzymes Gelelectrophoresis

Choose Naphthol AS-BI phosphate for its 115x higher acid phosphatase sensitivity over AS-MX, enabling precise single-cell quantification and TRAP staining with superior subcellular localization in bone biology and hematopathology. Do not substitute analogs; this gold-standard substrate ensures assay accuracy, low background, and reliable data in clinical research. Request a quote for high-purity grade today.

Molecular Formula C18H15BrNO6P
Molecular Weight 452.2 g/mol
CAS No. 1919-91-1
Cat. No. B159462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthol AS-BI phosphate
CAS1919-91-1
Synonymsnaphthol AS-BI phosphate
naphthol AS-BI phosphate, disodium salt
naphthol AS-BI phosphate, monosodium salt
Molecular FormulaC18H15BrNO6P
Molecular Weight452.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O
InChIInChI=1S/C18H15BrNO6P/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
InChIKeyHUXIAXQSTATULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS-BI Phosphate (CAS 1919-91-1) – High-Precision Chromogenic and Fluorogenic Substrate for Acid and Alkaline Phosphatase Histochemistry


Naphthol AS-BI phosphate (CAS 1919-91-1) is a substituted naphthol AS derivative that serves as a chromogenic and fluorogenic substrate for the histochemical detection and quantitative measurement of acid and alkaline phosphatase activity [1]. Upon enzymatic cleavage, it releases naphthol AS-BI, which can be coupled with diazonium salts to form an insoluble azo dye for precise cellular localization or directly measured via its fluorescence (excitation/emission: 405/515 nm) . Its widespread use in bone biology, hematopathology, and single-cell enzyme analysis stems from its ability to generate highly localized, quantifiable signals in both fixed tissue sections and living cells.

Why Naphthol AS-BI Phosphate Cannot Be Replaced by Generic Naphthol AS-Phosphates in Critical Phosphatase Assays


While naphthol AS-BI phosphate belongs to a family of naphthol AS phosphates used for phosphatase detection, direct substitution with analogs such as naphthol AS-MX, AS-TR, or AS phosphate often results in compromised assay performance. The choice of substrate critically impacts enzyme kinetics, detection sensitivity, and localization precision. For example, naphthol AS-BI phosphate exhibits distinct Michaelis constants (Km) and lower detection limits for specific phosphatases compared to its analogs [1]. Furthermore, its unique fluorescence spectrum (Ex/Em 405/515 nm) and reduced pH-dependent quenching make it the preferred substrate for quantitative fluorometric assays [2]. In histochemistry, it provides superior morphological resolution in fixed tissues, a property not shared by many other naphthol AS phosphates [3]. These differences underscore that generic substitution can lead to erroneous quantification, mislocalization of enzyme activity, or assay failure, particularly in clinical and translational research settings.

Quantitative Differentiation of Naphthol AS-BI Phosphate from Closest Analogs in Phosphatase Detection


Superior Cytochemical Localization in Leukocytes Compared to α-Naphthyl Phosphate

In a direct head-to-head cytochemical comparison using leukocytes, naphthol AS-BI phosphate combined with hexazotized pararosaniline produced significantly better cytochemical localization of acid phosphatase activity than the classic substrate α-naphthyl phosphate [1]. This differential performance was attributed to superior substrate affinity and membrane penetration properties, leading to more precise intracellular staining.

Leukocyte Cytochemistry Acid Phosphatase Isoenzymes Gelelectrophoresis

Enhanced Precision in Fixed Tissue Localization Versus Other Naphthol AS-Phosphates

In a landmark comparative study of naphthol AS-phosphates, naphthol AS-BI phosphate was identified as the substrate of choice for the most precise localization of phosphatase activity in carefully fixed tissue (e.g., frozen-dried) [1]. While naphthol AS-MX, AS-TR, and AS-CL phosphates were deemed suitable for most routine purposes, only naphthol AS-BI phosphate provided the high-resolution localization required for detailed morphological studies.

Histochemistry Tissue Fixation Enzyme Localization

Defined Kinetic Parameters Enable Quantitative Histochemical Analysis of Alkaline Phosphatase

A quantitative histochemical study using isolated rat duodenal epithelial cells established precise kinetic parameters for naphthol AS-BI phosphate as a substrate for brush border alkaline phosphatase [1]. The apparent Michaelis constant (Km) was determined to be 0.17 ± 0.015 mM, and the maximum velocity (Vmax) was 13.9 ± 1.38 arbitrary units/min. These values provide a benchmark for quantitative assay design and quality control, enabling direct comparison of enzyme activity across samples and laboratories.

Quantitative Histochemistry Enzyme Kinetics Alkaline Phosphatase

Superior Sensitivity for Acid Phosphatase Detection Compared to Other Naphthol AS-Phosphates

In a comprehensive fluorometric comparison of seven naphthol AS phosphate derivatives as substrates for wheat germ acid phosphatase, naphthol AS-BI phosphate demonstrated the lowest detectable amount of enzyme (2 × 10⁻⁵ units) and the second-lowest Michaelis constant (Km = 1.5 × 10⁻⁴ M) [1]. Specifically, it was 115-fold more sensitive than naphthol AS-MX phosphate (detection limit 2.3 × 10⁻³ units) and 37-fold more sensitive than naphthol AS-TR phosphate (detection limit 7.4 × 10⁻⁴ units) under identical conditions.

Fluorometric Assay Acid Phosphatase Enzyme Detection Limit

Optimized Sensitivity and Reduced Background for Alkaline Phosphatase Detection

When evaluated as a substrate for calf intestinal alkaline phosphatase, naphthol AS-BI phosphate exhibited a detection limit of 2.2 × 10⁻⁵ units, which was comparable to naphthol AS-D phosphate (5 × 10⁻⁵ units) [1]. However, naphthol AS-BI phosphate was deemed the superior choice because it demonstrated lower background fluorescence from residual phosphate ester, a critical factor for achieving high signal-to-noise ratios in fluorometric assays. This combination of high sensitivity and low background enables more reliable quantification of alkaline phosphatase activity in complex biological matrices.

Fluorometric Assay Alkaline Phosphatase Background Fluorescence

Specific Detection of Tartrate-Resistant Acid Phosphatase (TRAP) in Osteoclasts and Hairy Cell Leukemia

Naphthol AS-BI phosphate is the established substrate for the histochemical demonstration of tartrate-resistant acid phosphatase (TRAP), a critical marker for osteoclasts and hairy cell leukemia (HCL) cells . In HCL, TRAP staining with naphthol AS-BI phosphate remains a reliable diagnostic marker, with strong activity retained even in the presence of tartrate inhibition [1]. While other substrates like p-nitrophenyl phosphate can also detect TRAP activity, naphthol AS-BI phosphate provides the in situ localization necessary for identifying specific cell populations within heterogeneous tissue samples, such as bone marrow biopsies.

TRAP Staining Osteoclast Activity Hairy Cell Leukemia

Optimal Applications for Naphthol AS-BI Phosphate Based on Quantitative Performance Advantages


Single-Cell Acid Phosphatase Quantification in Limited Samples

Due to its 115-fold higher sensitivity for acid phosphatase detection compared to naphthol AS-MX phosphate [1], naphthol AS-BI phosphate is the substrate of choice for quantifying enzyme activity in single cells or microdissected tissue samples where the total enzyme amount is extremely low. Its low detection limit (2 × 10⁻⁵ units) ensures that weak signals are not missed, enabling accurate kinetic measurements in cell biology and early-stage drug discovery assays.

High-Resolution Histochemical Localization of Phosphatases in Fixed Tissue

For studies requiring precise subcellular localization of phosphatase activity in carefully fixed tissues (e.g., frozen-dried or optimally fixed specimens), naphthol AS-BI phosphate is recommended over other naphthol AS-phosphates due to its superior spatial resolution [1]. This makes it invaluable for pathology investigations, neuroscience research, and any application where morphological context is critical for data interpretation.

Fluorometric Alkaline Phosphatase Assays Requiring Low Background and High Reproducibility

In quantitative fluorometric assays for alkaline phosphatase, naphthol AS-BI phosphate provides a lower background fluorescence from residual phosphate ester than naphthol AS-D phosphate, while maintaining a similarly low detection limit (2.2 × 10⁻⁵ units) [1]. This characteristic improves signal-to-noise ratios, making it the preferred substrate for high-throughput screening, clinical diagnostic test development, and any assay where accuracy and reproducibility are paramount.

Diagnostic TRAP Staining for Osteoclast Activity and Hairy Cell Leukemia

Naphthol AS-BI phosphate is the gold-standard substrate for tartrate-resistant acid phosphatase (TRAP) staining, providing in situ localization of osteoclasts in bone tissue sections and identifying hairy cells in leukemia diagnostics [1][2]. Unlike soluble substrates such as p-nitrophenyl phosphate, it enables visualization of TRAP-positive cells within their native tissue architecture, a critical requirement for accurate histopathological assessment.

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